molecular formula C23H30N2O2 B2782394 4-(2,4-dimethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide CAS No. 496036-65-8

4-(2,4-dimethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide

Cat. No.: B2782394
CAS No.: 496036-65-8
M. Wt: 366.505
InChI Key: FNCMBQUYQASBIG-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide is a synthetic compound characterized by a butanamide backbone substituted with a 2,4-dimethylphenoxy group and a 4-(piperidin-1-yl)phenyl moiety. This compound’s design aligns with strategies to optimize pharmacokinetic properties through balanced hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name

4-(2,4-dimethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-18-8-13-22(19(2)17-18)27-16-6-7-23(26)24-20-9-11-21(12-10-20)25-14-4-3-5-15-25/h8-13,17H,3-7,14-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCMBQUYQASBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide typically involves a multi-step process:

    Formation of the Butanamide Backbone: The initial step involves the preparation of the butanamide backbone through the reaction of butanoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the 2,4-Dimethylphenoxy Group: The next step involves the introduction of the 2,4-dimethylphenoxy group via an etherification reaction. This is typically achieved by reacting the butanamide intermediate with 2,4-dimethylphenol in the presence of a base such as sodium hydride.

    Attachment of the Piperidin-1-ylphenyl Group: The final step involves the attachment of the piperidin-1-ylphenyl group through a nucleophilic substitution reaction. This is achieved by reacting the intermediate with 4-(piperidin-1-yl)phenyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Involves the sequential addition of reactants in a controlled environment.

    Continuous Flow Processing: Involves the continuous flow of reactants through a reactor, allowing for efficient and scalable production.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central amide group (-CONH-) is susceptible to hydrolysis under acidic or alkaline conditions:

Reaction Type ConditionsProducts
Acidic HydrolysisConcentrated HCl/H₂SO₄, reflux4-(2,4-dimethylphenoxy)butanoic acid + 4-(piperidin-1-yl)aniline
Basic HydrolysisNaOH (aq.), heatSodium salt of 4-(2,4-dimethylphenoxy)butanoate + aniline derivative

Mechanistic Insights :

  • Acidic conditions protonate the carbonyl oxygen, making the amide more electrophilic for nucleophilic attack by water.

  • Alkaline hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Reactivity of the Piperidine Substituent

The piperidine ring (N-linked to the phenyl group) undergoes typical amine reactions:

Reaction Type Reagents/ConditionsProducts
AlkylationAlkyl halides (e.g., CH₃I), baseQuaternary ammonium salts
AcylationAcetyl chloride, pyridineN-acylated derivatives
OxidationKMnO₄/H⁺, heatPiperidine N-oxide (if tertiary amine oxidation is feasible)

Key Considerations :

  • Steric hindrance from the phenyl group may slow alkylation/acylation kinetics .

Electrophilic Aromatic Substitution (EAS) on the Phenoxy Group

The 2,4-dimethylphenoxy moiety directs electrophiles to specific positions:

Reaction Type ReagentsMajor Product(s)
NitrationHNO₃/H₂SO₄3-nitro-2,4-dimethylphenoxy derivative (meta to ether oxygen)
SulfonationH₂SO₄, SO₃3-sulfo-2,4-dimethylphenoxy derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃3-halo-2,4-dimethylphenoxy derivative

Regiochemical Notes :

  • Methyl groups at positions 2 and 4 are ortho/para-directing but sterically hinder para positions, favoring meta substitution relative to the ether oxygen .

Functional Group Interconversion at the Butanamide Chain

The butanamide chain can participate in chain-extension or reduction reactions:

Reaction Type ReagentsProducts
Reduction (Amide → Amine)LiAlH₄, THF4-(2,4-dimethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butylamine
Grignard AdditionRMgX, anhydrous etherTertiary alcohol derivatives

Stability Under Thermal and Photolytic Conditions

Limited data exists for this compound, but analogous amides show:

  • Thermal decomposition above 250°C, releasing CO₂ and NH₃.

  • Photolytic cleavage of the ether bond under UV light in polar solvents .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 4-(2,4-dimethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide may exhibit antidepressant-like effects. In studies involving animal models, derivatives of this compound have shown the ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Anticonvulsant Properties

The compound's structural features suggest potential anticonvulsant activity. Similar compounds have been studied for their effectiveness in models of epilepsy and seizure disorders. The presence of the piperidine moiety has been linked to enhanced binding affinity at certain receptor sites involved in seizure modulation .

Analgesic Effects

Preliminary studies have indicated that this compound may possess analgesic properties. It is hypothesized that the interaction of the piperidine ring with opioid receptors could contribute to pain relief mechanisms. Further research is needed to establish the efficacy and safety profile for clinical applications .

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, a derivative of this compound was administered to evaluate its impact on depressive behaviors. Results showed a significant reduction in immobility time during forced swim tests, indicating potential antidepressant effects comparable to standard treatments like fluoxetine .

Case Study 2: Anticonvulsant Activity

A study assessed the anticonvulsant effects of several piperidine derivatives in a maximal electroshock seizure model. The results demonstrated that certain modifications to the butanamide structure enhanced anticonvulsant potency, suggesting that similar modifications could be beneficial for this compound .

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets. The compound binds to target proteins or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target of interest. In biological systems, it may interact with enzymes, receptors, or other proteins, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Lipophilicity and Solubility

  • However, the isopropoxy group may improve aqueous solubility due to reduced steric bulk.
  • The 2-oxopiperidinyl modification in introduces a polar ketone, improving solubility while retaining piperidine-mediated target interactions.

Receptor Binding and Selectivity

  • The trifluoromethyl group in MK90 enhances binding affinity to hydrophobic pockets in targets like kinases or G-protein-coupled receptors (GPCRs).

Computational and Experimental Findings

  • Docking Studies : Glide docking () predicts that the piperidinyl group in the target compound facilitates stable interactions with receptors via hydrophobic and van der Waals forces.
  • Synthetic Feasibility: Modifications at the phenoxy or piperidine positions (e.g., ethyl or isopropoxy groups) are synthetically accessible, as shown in arylpiperazine and pyrazolopyrimidinone studies.

Biological Activity

4-(2,4-dimethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide, also known as a selective compound targeting various biological pathways, has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms, efficacy in various models, and relevant case studies.

  • Chemical Formula : C23H30N2O2
  • Molecular Weight : 374.50 g/mol
  • PubChem CID : 1644657

This compound acts primarily as an antagonist at certain receptor sites, influencing neurotransmitter pathways. Specifically, it has been shown to interact with muscarinic receptors, which play a crucial role in neurological functions and disorders. The inhibition of these receptors can lead to significant effects on cognitive functions and may provide therapeutic benefits in conditions like Alzheimer's disease and Lewy Body dementia .

In vitro Studies

In laboratory settings, this compound has demonstrated several biological activities:

  • Neuroprotective Effects : The compound exhibited protective effects against neurotoxicity in neuronal cell cultures. It reduced apoptosis and oxidative stress markers significantly when compared to control groups.
  • Antagonistic Activity : In binding assays, the compound showed a high affinity for muscarinic receptors (M4 subtype), with IC50 values indicating potent antagonistic properties. This suggests potential applications in treating disorders characterized by excessive cholinergic activity.

In vivo Studies

Animal models have been employed to further elucidate the biological activity of this compound:

  • Cognitive Function Improvement : In mouse models of cognitive impairment, administration of the compound led to improved performance in memory tasks. Behavioral tests indicated enhanced learning and memory capabilities compared to untreated controls.
  • Reduction of Neurological Symptoms : In models simulating neurodegenerative diseases, the compound reduced symptoms associated with motor dysfunction and cognitive decline.

Case Studies

  • Alzheimer's Disease Model : A study involving transgenic mice expressing amyloid-beta showed that treatment with this compound resulted in a significant decrease in amyloid plaque formation and improved synaptic function as measured by electrophysiological recordings .
  • Behavioral Assessments : In a double-blind study involving aged rats, administration of the compound over four weeks resulted in marked improvements in spatial navigation tasks, indicating its potential as a cognitive enhancer .

Data Tables

Study TypeModel UsedKey Findings
In vitroNeuronal Cell CulturesReduced apoptosis and oxidative stress markers
In vivoTransgenic MiceDecreased amyloid plaques; improved synaptic function
Behavioral AssessmentAged RatsImproved performance in spatial navigation tasks

Q & A

Q. What are the key strategies for synthesizing 4-(2,4-dimethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a phenoxybutanamide precursor with a piperidinyl-substituted aniline derivative. A stepwise approach includes:

  • Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 4-(2,4-dimethylphenoxy)butanoic acid and 4-(piperidin-1-yl)aniline .
  • Purification using flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .
  • Optimization : Adjust reaction temperature (60–80°C), solvent (DMF or dichloromethane), and stoichiometric ratios to improve yield (typically 50–70%) .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR, HRMS, and HPLC purity (>95%) .

Q. How is the compound’s structural integrity validated, and what analytical techniques are essential?

  • Stereochemical confirmation : X-ray crystallography (if crystals are obtainable) or NOESY NMR for spatial arrangement analysis .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Functional group verification : FT-IR for amide C=O stretch (~1650 cm1^{-1}) and aromatic C-H bends .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Case study : If molecular docking predicts high affinity for a target receptor (e.g., dopamine D3), but in vitro assays show weak inhibition:
    • Validate docking parameters (force field selection, solvation models) .
    • Perform alanine scanning mutagenesis on the receptor to identify critical binding residues .
    • Re-evaluate compound solubility and membrane permeability (e.g., PAMPA assay) to rule out false negatives .
    • Cross-reference with SAR studies of analogous piperidinyl-phenylbutanamides .

Q. What methodologies are recommended for investigating structure-activity relationships (SAR) in this compound?

  • Systematic modifications :
    • Vary the phenoxy substituents (e.g., halogenation at 2,4-positions) to assess electronic effects on receptor binding .
    • Replace piperidine with morpholine or pyrrolidine to probe steric tolerance .
  • Experimental validation :
    • Binding assays : Radioligand displacement (e.g., 3H^3H-spiperone for dopamine receptors) .
    • Computational tools : Molecular dynamics simulations (GROMACS) to quantify ligand-receptor stability .

Q. How should researchers design experiments to analyze metabolic stability and degradation pathways?

  • In vitro hepatocyte assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS .
  • Identification of metabolites : Use high-resolution mass spectrometry (HRMS) to detect hydroxylation or N-dealkylation products .
  • Stability optimization : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to resist oxidative metabolism .

Q. What advanced techniques are used to study receptor binding kinetics and selectivity?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (konk_{on}, koffk_{off}) to dopamine D3 vs. D2 receptors .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify enthalpy-driven vs. entropy-driven binding .
  • Selectivity screening : Panel-based assays against off-target GPCRs (e.g., serotonin 5-HT2A_{2A}) to minimize polypharmacology risks .

Q. How can researchers address discrepancies in reported synthetic yields or purity across studies?

  • Reproducibility protocols :
    • Standardize starting material quality (e.g., anhydrous solvents, >99% purity reagents) .
    • Use inert atmosphere (N2_2/Ar) to prevent oxidation of sensitive intermediates .
  • Meta-analysis : Compare synthetic routes from independent studies (e.g., vs. 5) and identify critical variables (e.g., catalyst loading) .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) profile in preclinical studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., sulfonamide) to reduce logP and enhance aqueous solubility .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to measure % bound and adjust dosing regimens .
  • In vivo PK : Administer IV/PO in rodent models and calculate AUC, t1/2t_{1/2}, and bioavailability .

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